

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 13-docosenoate

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Compound of Interest

Compound Name: Ethyl 13-docosenoate

Cat. No.: B15156608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 13-docosenoate, commonly known as ethyl erucate, is the ethyl ester of 13-docosenoic acid (erucic acid). As a long-chain fatty acid ester, it possesses distinct physicochemical properties that are of significant interest in various scientific and industrial applications, including in the formulation of pharmaceuticals, cosmetics, and as a biochemical reagent.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl 13-docosenoate**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of **Ethyl 13-docosenoate** are summarized in the tables below. These values have been compiled from various sources and include both experimentally determined and estimated data.

Table 1: General and Chemical Properties of Ethyl 13-docosenoate

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₆ O ₂	[1]
Molecular Weight	366.60 g/mol	[1]
CAS Number	37910-77-3	[2]
Synonyms	Ethyl erucate, (Z)-13-Docosenoic acid ethyl ester, cis-13-Docosenoic acid ethyl ester	[1]

Table 2: Physical Properties of Ethyl 13-docosenoate

Property	Value	Conditions	Source
Melting Point	28-32 °C (for Erucic Acid)	Not specified	[3]
Boiling Point	358 °C	at 400 mmHg	[3]
265 °C	at 15 mmHg	[4]	
Density	0.86 g/cm ³	Not specified	[3]
Solubility	Insoluble in water. Soluble in ethanol, methanol, and ether.	Not specified	[3]
Refractive Index	n _D ⁴⁵ 1.4534; n _D ⁶⁵ 1.44794	45 °C and 65 °C	[3]
Flash Point	265°C	at 15mm	[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.

Synthesis of Ethyl 13-docosenoate via Fischer Esterification

The synthesis of **Ethyl 13-docosenoate** can be achieved through the Fischer esterification of erucic acid with ethanol in the presence of an acid catalyst.^{[5][6][7][8]}

Materials:

- Erucic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Diethyl ether
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve a known quantity of erucic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction towards the ester product.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Extract the ethyl erucate into diethyl ether.

- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to yield the crude **Ethyl 13-docosenoate**.
- Further purification can be achieved by vacuum distillation or column chromatography.

Determination of Melting Point

The melting point provides an indication of the purity of a solid compound.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle

Procedure:

- Ensure the **Ethyl 13-docosenoate** sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique to assess the purity of volatile and semi-volatile compounds like **Ethyl 13-docosenoate**.^{[9][10][11][12][13]}

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A polar capillary column suitable for fatty acid ester analysis (e.g., a wax-type column).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
- Oven Temperature Program: An initial temperature hold followed by a temperature ramp to elute the compound and any potential impurities. A typical program might start at a lower temperature and ramp up to a final temperature held for a few minutes.
- Detector Temperature: Set higher than the final oven temperature to prevent condensation.

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **Ethyl 13-docosenoate** in a suitable solvent (e.g., hexane or heptane).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- Data Acquisition: Record the chromatogram.
- Analysis: The purity is determined by the relative area of the **Ethyl 13-docosenoate** peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).

Solubility Determination

Understanding the solubility of **Ethyl 13-docosenoate** in various solvents is critical for its application in formulations.

Materials:

- **Ethyl 13-docosenoate**

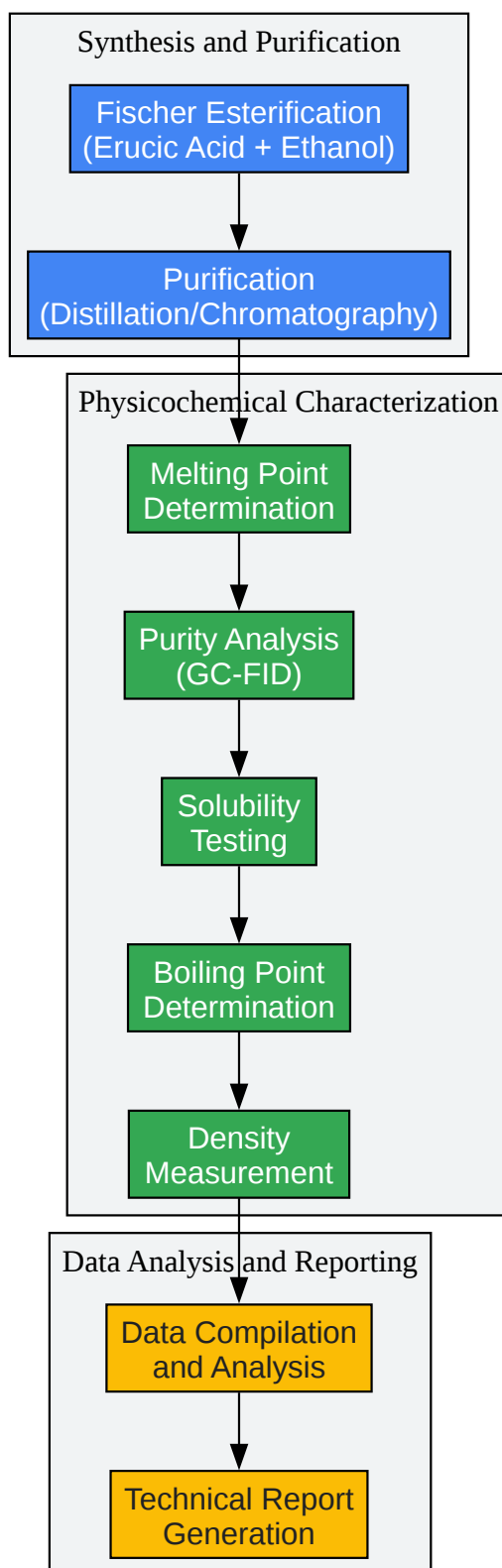
- A range of solvents (e.g., water, ethanol, methanol, diethyl ether, hexane)
- Vials or test tubes
- Vortex mixer
- Water bath (optional, for temperature control)

Procedure:

- Add a known amount of **Ethyl 13-docosenoate** to a vial.
- Add a small, measured volume of the solvent to be tested.
- Vortex the mixture for a set period to facilitate dissolution.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, add more **Ethyl 13-docosenoate** and repeat the process until saturation is reached.
- If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume of solvent has been added, indicating poor solubility.
- The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of **Ethyl 13-docosenoate**.



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Physicochemical Characterization Workflow

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Ethyl 13-docosenoate**, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other related fields, facilitating a deeper understanding and application of this long-chain fatty acid ester. The logical workflow for characterization further provides a systematic approach to the analysis of this compound.

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